2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole
Description
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole is a benzothiazole derivative featuring a piperidine ring linked via an ether-containing butynyl spacer to a 4-methylpiperazine moiety. This structural complexity confers unique physicochemical and biological properties. Benzothiazoles are known for their pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The compound’s design integrates a rigid alkyne spacer (but-2-yn-1-yl) to enhance metabolic stability and a piperazine group to modulate solubility and receptor interactions.
Properties
IUPAC Name |
2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-23-13-15-24(16-14-23)10-4-5-17-26-18-8-11-25(12-9-18)21-22-19-6-2-3-7-20(19)27-21/h2-3,6-7,18H,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXFFDZGBJXCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other suitable precursors.
Ether Linkage Formation: The final step involves the coupling of the benzothiazole core with the piperidine derivative through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can be performed on the benzothiazole core or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxides, while reduction of the benzothiazole core can yield dihydrobenzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound shows potential as a therapeutic agent. Its structure suggests it could interact with various receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- BZ6 (4-methylpiperazine substituent) shows moderate activity against S. aureus (MIC 31.25 µg/ml) but weaker antifungal performance compared to BZ2 and BZ5 .
- However, steric effects from the additional piperidine ring could reduce membrane permeability.
Thiadiazole-Piperazine-Benzothiazole Analogs
describes 2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole, a benzothiazole with a thiadiazole-piperazine substituent. This compound (MW 347.5 g/mol) shares the benzothiazole-piperazine framework but replaces the butynyl-ether-piperidine group with a thiadiazole moiety.
Activity Cliffs and Substituent Effects
The concept of "activity cliffs"—where minor structural changes lead to significant biological differences—is critical here. For example:
- Replacing azepane (BZ5) with 4-methylpiperazine (BZ6) reduces S. aureus activity by 50% (MIC 15.62 → 31.25 µg/ml) .
Solubility and LogP
- The 4-methylpiperazine group (pKa ~7.1) may improve water solubility at physiological pH.
Methodological Considerations for Similarity Assessment
As noted in and , compound similarity is often evaluated using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. For the target compound:
- Structural similarity to BZ6 would be moderate due to the shared benzothiazole and 4-methylpiperazine groups.
- Functional similarity (e.g., hydrogen-bond donors/acceptors) may differ significantly due to the ether and piperidine groups.
Biological Activity
2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole is a synthetic compound characterized by a complex structure that includes a benzothiazole core and various nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antitumor, and antimicrobial effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- A benzothiazole core, known for its pharmacological significance.
- A piperidine ring connected via a butynyl chain.
- A methylpiperazine moiety that enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperazine and piperidine groups facilitate binding to these targets, which can modulate their activity. This modulation may lead to various biological effects, including:
- Inhibition of enzyme activity.
- Activation or inhibition of receptor signaling pathways.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzothiazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's structure suggests it may also possess similar COX inhibitory activity, potentially leading to reduced inflammation in vivo .
2. Antitumor Activity
Studies have demonstrated that benzothiazole derivatives can exhibit antitumor effects against various cancer cell lines. The presence of the piperazine and piperidine rings may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets, leading to apoptosis in cancer cells .
3. Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar benzothiazole derivatives have shown activity against bacterial strains, making them potential candidates for antibiotic development . The unique structural features of this compound could contribute to its efficacy against resistant bacterial strains.
Case Study 1: COX Inhibition
In a study evaluating the COX inhibitory potential of various benzothiazole derivatives, compounds structurally related to this compound were found to exhibit IC50 values in the low micromolar range against COX-II. This suggests that modifications in the structure can lead to enhanced selectivity and potency against inflammatory pathways .
Case Study 2: Antitumor Efficacy
A series of experiments conducted on cancer cell lines revealed that certain benzothiazole derivatives induced significant cytotoxic effects. The mechanism was linked to the induction of apoptosis through caspase activation pathways. The structural components of this compound may similarly enhance its antitumor efficacy through these mechanisms.
Research Findings Summary
Q & A
Q. How can the synthesis of 2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole be optimized for higher yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction conditions:
- Catalysts : Use copper(I)- or palladium-based catalysts for alkyne coupling steps (common in piperazine-linked compounds) .
- Solvents : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization to isolate high-purity crystals .
- Monitoring : Use TLC and HPLC to track reaction progress and confirm purity (>95% by LC-MS) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is required:
- Spectroscopy :
- 1H/13C NMR : Assign peaks to verify substituents (e.g., piperazine methyl group at δ ~2.3 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .
- IR : Confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹ for alkyne linkages) .
- Mass Spectrometry : HRMS to validate molecular weight (e.g., calculated vs. observed [M+H]+) .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.4%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?
- Methodological Answer : SAR studies require:
- Analog Synthesis : Modify key groups (e.g., replace 4-methylpiperazine with unsubstituted piperazine or pyrimidine derivatives) and assess activity changes .
- Computational Docking : Use software (e.g., AutoDock) to predict binding modes to target proteins (e.g., kinases or GPCRs). Compare docking scores of analogs .
- Bioassays : Test analogs in enzyme inhibition (e.g., IC50 assays) or cell-based viability assays. Corrogate activity trends with structural features .
Q. What strategies address discrepancies in biological activity data across different assays for this compound?
- Methodological Answer : Contradictions arise due to:
- Assay Conditions : Varying pH, temperature, or solvent (e.g., DMSO concentration) can alter compound stability. Standardize protocols (e.g., ≤1% DMSO in cell assays) .
- Purity Verification : Re-test compounds with orthogonal methods (e.g., NMR vs. LC-MS) to rule out impurities .
- Orthogonal Assays : Confirm activity in multiple models (e.g., in vitro enzyme assays + in vivo pharmacokinetics) to validate target engagement .
Q. How can researchers integrate theoretical frameworks into the study of this compound’s mechanism of action?
- Methodological Answer : Link hypotheses to established theories:
- Pharmacophore Modeling : Map the compound’s structure to known kinase inhibitors (e.g., ATP-binding site occupation) to predict targets .
- Signal Transduction Pathways : Align observed effects (e.g., apoptosis induction) with pathways like PI3K/AKT or MAPK, using Western blotting to detect phosphorylated proteins .
- Systems Biology : Use omics data (e.g., transcriptomics) to identify downstream genes regulated by the compound .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–8) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to calculate half-life (t1/2) and identify metabolites via LC-MS/MS .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free vs. bound fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
